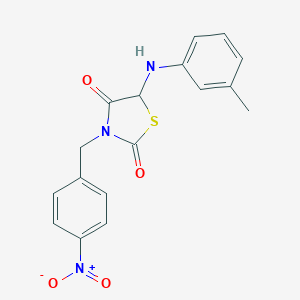

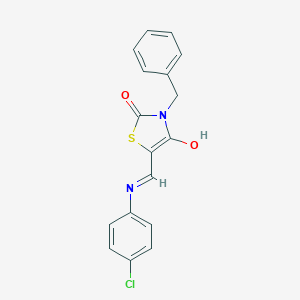

![molecular formula C15H13NO3 B352951 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-13-9](/img/structure/B352951.png)

3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazoles, which are organic compounds that have a benzene ring fused to an oxazole ring. MMB has been studied for its potential applications in various fields, including medicine, biology, and chemistry.

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one Applications

Medicinal Chemistry Anticancer Agent: Benzoxazole derivatives have been studied for their potential as anticancer agents due to their ability to target various enzymes or proteins involved in cancer formation and proliferation. The methoxybenzyl group in 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one could potentially interact with these proteins, suggesting its use in cancer research .

Enzyme Inhibition Therapeutic Applications: These compounds can function by inhibiting enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are significant in disease pathways. The structural features of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one may allow it to act as an enzyme inhibitor .

Neurological Disorders Anticonvulsant Properties: Benzoxazole derivatives have been explored for their anticonvulsant properties. Given the structural similarity, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one could be investigated for potential efficacy against neurological disorders such as epilepsy .

Material Science Polymer Synthesis: The benzoxazolone core is a valuable scaffold in materials science for polymer synthesis. Its incorporation into polymers could enhance properties like thermal stability and mechanical strength .

Antimicrobial Activity Antibacterial and Antifungal: Some benzoxazole derivatives exhibit antibacterial and antifungal activities. The compound could be synthesized with various substituents to enhance these properties for use in antimicrobial research .

Anti-inflammatory Activity COX Inhibition: Cyclooxygenases (COX) are enzymes that play a role in inflammation. Benzoxazole derivatives can inhibit COX, suggesting that 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one might be researched for anti-inflammatory applications .

Antioxidant Properties Radical Scavenging: The methoxy group present in the compound may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, which is beneficial in various diseases .

Chemical Synthesis Intermediate or Building Block: Due to its reactive sites, this compound could serve as an intermediate or building block in the synthesis of more complex molecules for various chemical research applications.

Targeting disease with benzoxazoles: a comprehensive review of recent developments - Springer Link A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING A THESIS - University of Minnesota Overview on Diverse Biological Activities of Benzisoxazole Derivatives - Springer Link Benzoxazole derivatives: design, synthesis and biological evaluation - BMC Chemistry

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URITVUGQIZJUPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)

![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

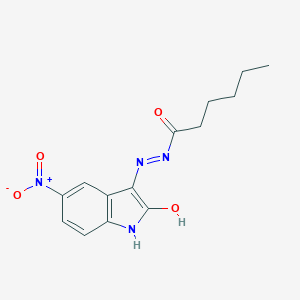

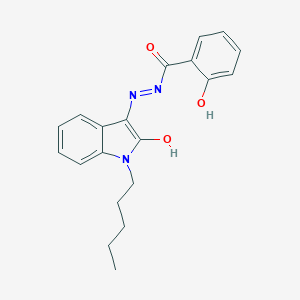

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)

![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)

![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)